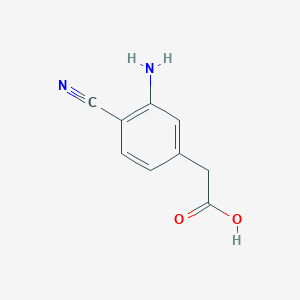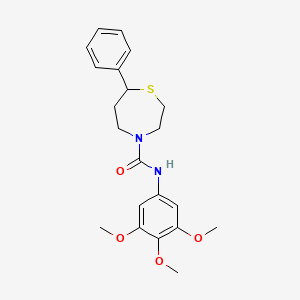![molecular formula C12H13ClF3NO4S B2884915 benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate CAS No. 2172317-03-0](/img/structure/B2884915.png)
benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate is a synthetic organic compound known for its versatile applications in various fields. It features a unique structural motif characterized by a trifluorobutane moiety, a chlorosulfonyl group, and a benzyl carbamate unit, making it valuable in organic synthesis and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate typically involves the following steps:
Synthesis of the Trifluorobutane Precursor: : Starting with the synthesis of the 1,1,1-trifluorobutane core, typically derived from fluoroalkylation reactions.
Introduction of the Chlorosulfonyl Group: : This step involves the chlorosulfonation of the trifluorobutane derivative using reagents such as chlorosulfonic acid or sulfuryl chloride.
Formation of Benzyl Carbamate: : Benzylamine is reacted with an appropriate carbonyl compound, followed by a coupling reaction with the previously prepared chlorosulfonylated trifluorobutane derivative.
Industrial Production Methods
On an industrial scale, these reactions are often optimized for efficiency and cost-effectiveness:
Batch Reactors: : Widely used for precise control over reaction conditions.
Flow Chemistry: : Employed for continuous production, improving yield and scalability.
化学反应分析
Types of Reactions
Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate undergoes various reactions:
Nucleophilic Substitution: : Due to the presence of the chlorosulfonyl group, it readily reacts with nucleophiles like amines and thiols.
Reduction: : The compound can be reduced under specific conditions to remove the chlorosulfonyl group, yielding corresponding reduced derivatives.
Hydrolysis: : In the presence of water or aqueous bases, it can hydrolyze, leading to carbamate cleavage and the formation of benzyl alcohol and related products.
Common Reagents and Conditions
Sodium Hydride: : Used for deprotonation and subsequent nucleophilic substitutions.
Lithium Aluminum Hydride: : Employed for reduction reactions.
Aqueous NaOH or HCl: : Utilized for hydrolysis reactions.
Major Products
Substituted Benzyl Carbamates: : Resulting from nucleophilic substitution.
Dechlorinated Derivatives: : Produced via reduction.
Hydrolyzed Products: : Formed under aqueous conditions, yielding simpler organic molecules.
科学研究应用
Chemistry
Organic Synthesis: : Utilized as an intermediate in the synthesis of more complex molecules, especially those containing trifluoromethyl groups.
Biology
Biochemical Probes: : Employed in the development of probes for biological assays due to its unique chemical properties.
Medicine
Drug Development: : Investigated for its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting enzymatic pathways.
Industry
Chemical Manufacturing: : Used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The compound's effects are typically mediated by its reactive functional groups:
Chlorosulfonyl Group: : Acts as an electrophile, reacting with nucleophiles in biochemical pathways.
Trifluorobutane Moiety: : Influences molecular interactions due to its electron-withdrawing properties, affecting binding to molecular targets.
相似化合物的比较
Similar Compounds
Benzyl Carbamate: : Lacks the trifluorobutane and chlorosulfonyl groups, making it less reactive.
N-(Chlorosulfonyl)-1,1,1-trifluorobutane: : Similar in structure but without the carbamate moiety.
Trifluoromethylbenzene Derivatives: : Share the trifluoromethyl group but differ in their functional groups and overall reactivity.
Uniqueness
Multifunctionality: : The combination of trifluorobutane, chlorosulfonyl, and benzyl carbamate groups imparts unique chemical reactivity and versatility, distinguishing it from simpler analogs.
Reactivity Profile: : Enhanced reactivity due to the presence of both electrophilic and nucleophilic sites within the same molecule.
There you have it—an extensive overview of benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate
属性
IUPAC Name |
benzyl N-(4-chlorosulfonyl-1,1,1-trifluorobutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO4S/c13-22(19,20)7-6-10(12(14,15)16)17-11(18)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPAHUUTJKYHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCS(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
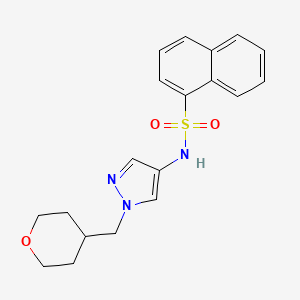
![N-methyl-N-[1-(3-nitrophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2884835.png)

![9-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884838.png)



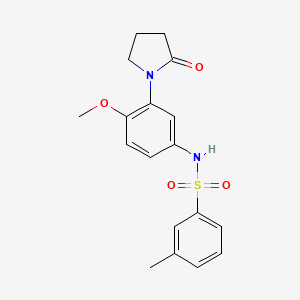
![6-Acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2884845.png)
![3-{[1-(4-Chlorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2884846.png)
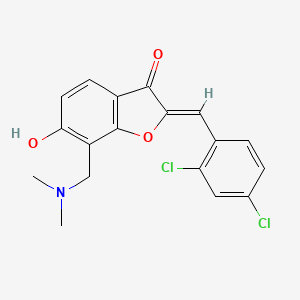
![2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2884851.png)
